trans-1,2-Bis(diphenylphosphino)ethylene

Catalog No.
S1893489
CAS No.
983-81-3
M.F
C26H22P2
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-1,2-Bis(diphenylphosphino)ethylene

CAS Number

983-81-3

Product Name

trans-1,2-Bis(diphenylphosphino)ethylene

IUPAC Name

[(E)-2-diphenylphosphanylethenyl]-diphenylphosphane

Molecular Formula

C26H22P2

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C26H22P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21+

InChI Key

NCKJIJSEWKIXAT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents

Homogeneous Hydrogenation of Carbon Dioxide Mediated by Ruthenium

Preparation of Cyclopalladated Derivatives of Benzylidene

Preparation of Cyclopalladated Complexes Containing Tridentate Thiosemicarbazone Ligands

Preparation of Nickel Complexes

Various Coupling Reactions

Trans-1,2-Bis(diphenylphosphino)ethylene is an organophosphorus compound characterized by its bidentate ligand properties in coordination chemistry. It has the molecular formula C26H22P2C_{26}H_{22}P_2 and is recognized for its role as a diphosphine ligand. This compound exists in two isomeric forms, with the trans isomer being less studied than its cis counterpart, cis-1,2-bis(diphenylphosphino)ethylene. The compound appears as a white solid with a melting point ranging from 126 to 130 °C .

  • Skin and eye irritant: dppv may cause irritation upon contact with skin or eyes [].
  • Airborne exposure: Avoid inhaling dust particles of dppv [].
, primarily as a ligand in coordination complexes. It can form stable complexes with transition metals, such as nickel, leading to compounds like Ni(trans-diphosphine)₂. These complexes are significant in catalysis and organic synthesis. The typical reaction for synthesizing trans-1,2-bis(diphenylphosphino)ethylene involves the reaction of lithium diphenylphosphide with trans-dichloroethylene:

2LiPPh2+C2H2Cl2C2H2(PPh2)2+2LiCl2\text{LiPPh}_2+\text{C}_2\text{H}_2\text{Cl}_2\rightarrow \text{C}_2\text{H}_2(\text{PPh}_2)_2+2\text{LiCl}

This reaction highlights the compound's ability to coordinate with various metals and participate in catalytic processes .

The synthesis of trans-1,2-bis(diphenylphosphino)ethylene typically involves the following methods:

  • Lithium Diphenylphosphide Reaction: As mentioned earlier, this method utilizes lithium diphenylphosphide and trans-dichloroethylene.
    2LiPPh2+C2H2Cl2C2H2(PPh2)2+2LiCl2\text{LiPPh}_2+\text{C}_2\text{H}_2\text{Cl}_2\rightarrow \text{C}_2\text{H}_2(\text{PPh}_2)_2+2\text{LiCl}
  • Coordination Chemistry: The compound can also be synthesized through coordination reactions involving transition metals and appropriate phosphine precursors.

These methods highlight the versatility of trans-1,2-bis(diphenylphosphino)ethylene in synthetic organic chemistry .

Trans-1,2-bis(diphenylphosphino)ethylene finds applications primarily in:

  • Catalysis: It serves as a catalyst in various organic reactions, including the coupling of primary and secondary alkyl halides with aryl Grignard reagents.
  • Homogeneous Hydrogenation: The compound is effective in hydrogenation processes due to its ability to stabilize metal centers.
  • Coordination Chemistry: Its bidentate nature allows it to form stable complexes with transition metals, which are used in various catalytic processes .

Interaction studies involving trans-1,2-bis(diphenylphosphino)ethylene focus on its behavior as a ligand in metal complexes. These studies often examine:

  • Stability Constants: Determining the stability of metal-ligand complexes.
  • Reactivity Profiles: Understanding how these complexes behave under various conditions (e.g., temperature, solvent).

Such studies are crucial for optimizing catalytic processes where this compound is employed .

Trans-1,2-bis(diphenylphosphino)ethylene shares similarities with several other compounds in the diphosphine category. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Uses
Cis-1,2-Bis(diphenylphosphino)ethyleneBidentate LigandMore widely studied for metal coordination
1,2-Bis(diphenylphosphino)benzeneBidentate LigandUsed in similar catalytic applications
TriphenylphosphineMonodentate LigandCommonly used but less versatile than diphosphines
Bis(benzyldiphenylphosphine)Bidentate LigandUsed in specific catalytic reactions

Trans-1,2-bis(diphenylphosphino)ethylene is unique due to its specific geometric configuration (trans), which influences its reactivity and stability compared to other similar compounds . Its applications in catalysis and coordination chemistry make it a valuable compound for further research and industrial use.

trans-1,2-Bis(diphenylphosphino)ethylene (C$${26}$$H$${22}$$P$$_2$$) is a bidentate diphosphine ligand characterized by a rigid ethylene backbone with two diphenylphosphine groups in a trans configuration. Its IUPAC name is [(E)-2-diphenylphosphanylethenyl]-diphenylphosphane. The compound is often abbreviated as trans-dppv (diphosphine with a vinyl backbone). The trans stereochemistry arises from the antiperiplanar arrangement of the phosphorus atoms relative to the central C=C bond, as shown in the molecular structure:

$$
\text{(C}6\text{H}5\text{)}2\text{P}–\text{CH}=\text{CH}–\text{P}(\text{C}6\text{H}5\text{)}2
$$

Key structural parameters include:

  • Bond lengths: P–C (1.84 Å), C=C (1.34 Å).
  • Dihedral angle: The phenyl rings adopt a near-orthogonal orientation relative to the ethylene plane, minimizing steric hindrance.

Historical Context and Development

The synthesis of trans-1,2-bis(diphenylphosphino)ethylene was first reported in the late 20th century as part of efforts to develop rigid diphosphine ligands for transition-metal catalysis. Its preparation typically involves the reaction of trans-dichloroethylene with lithium diphenylphosphide:

$$
2 \, \text{LiPPh}2 + \text{C}2\text{H}2\text{Cl}2 \, (\text{trans}) \rightarrow \text{C}2\text{H}2(\text{PPh}2)2 \, (\text{trans}) + 2 \, \text{LiCl}
$$

The ligand gained prominence due to its ability to form stable metal complexes with defined geometries, particularly in reactions requiring stereochemical control.

Isomeric Forms: trans vs. cis Configurations

The cis isomer (cis-dppv) and trans isomer exhibit distinct steric and electronic profiles:

Propertytrans-dppvcis-dppv
Bite angle85–90°70–75°
RigidityHigher (fixed trans configuration)Lower (cis allows slight torsion)
Coordination modePrefers linear geometriesFavors bent geometries

The trans isomer’s larger bite angle enhances its suitability for forming five-membered chelate rings with transition metals like nickel and palladium.

Comparison with Related Diphosphine Ligands

trans-dppv is often compared to other diphosphines, such as 1,2-bis(diphenylphosphino)ethane (dppe) and 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP):

LigandBackboneBite AngleFlexibilityCommon Applications
trans-dppvRigid C=C bond85–90°LowAsymmetric catalysis
dppeFlexible C–C72–78°HighHydrogenation reactions
BINAPBiaryl92–95°ModerateEnantioselective synthesis

The rigidity of trans-dppv’s ethylene backbone reduces conformational flexibility, leading to more predictable coordination behavior compared to dppe. Its electron-donating capacity (Tolman electronic parameter: 2,040 cm$$^{-1}$$) is intermediate between dppe (2,055 cm$$^{-1}$$) and BINAP (2,025 cm$$^{-1}$$).

Tables

Table 1: Physical Properties of trans-1,2-Bis(diphenylphosphino)ethylene

PropertyValueSource
Molecular weight396.41 g/mol
Melting point126–130°C
SolubilitySoluble in THF, toluene, CH$$2$$Cl$$2$$
Crystal systemMonoclinic

Table 2: Key Synthetic Routes for trans-dppv

MethodYieldConditionsReference
LiPPh$$2$$ + trans-C$$2$$H$$2$$Cl$$2$$75%−78°C, THF
Radical difunctionalization of ethylene68%Ir(ppy)$$_3$$, blue LEDs

trans-1,2-Bis(diphenylphosphino)ethylene exhibits a distinctive molecular architecture characterized by its rigid ethylene backbone with trans-oriented diphenylphosphino substituents [1]. The compound possesses the molecular formula C₂₆H₂₂P₂ with a molecular weight of 396.40 g/mol [1] [2]. The linear formula is represented as (C₆H₅)₂PCH=CHP(C₆H₅)₂, emphasizing the trans configuration of the phosphine groups across the central ethylene bridge [1].

The crystallographic investigations reveal that the compound adopts specific conformational arrangements when coordinated to metal centers [3] [4]. In dirhenium complexes, the diphosphine ligand demonstrates remarkable structural flexibility, with the phosphorus-carbon-carbon-phosphorus torsional angles showing significant deviations from the ideal 180°, with variations up to 18° observed in crystalline structures [4]. The phosphorus-carbon-carbon bond angles range from 122.4° to 128.9°, substantially differing from the theoretical 120° expected for sp² hybridization [4].

The molecular geometry exhibits conformational adaptability, particularly evident in metal coordination environments where the angle between phosphorus lone pairs adjusts to accommodate varying metal-metal distances ranging from 5.6 to 6.4 Å [4]. This structural flexibility primarily manifests through twisting of the ethylene carbon-carbon double bond and enlargement of the phosphorus-carbon-carbon angles within the phosphine backbone [4].

Structural ParameterValueReference
Molecular FormulaC₂₆H₂₂P₂ [1]
Molecular Weight396.40 g/mol [1] [2]
Ethylene C=C Bond Length1.31 Å (in complexes) [4]
P-C=C Angle Range122.4° - 128.9° [4]
Maximum Torsional Deviation18° from planarity [4]

Physical Properties

Melting Point and Thermal Stability

trans-1,2-Bis(diphenylphosphino)ethylene demonstrates consistent melting point characteristics across multiple commercial sources [1] [2] [5] [6]. The compound exhibits a melting point range of 123-130°C, with most suppliers reporting values between 126-130°C [1] [2] [5]. The Tokyo Chemical Industry specifications indicate a melting point of 123.0 to 127.0°C, while Sigma-Aldrich reports 126-130°C [2] [6].

The compound displays air sensitivity, requiring storage under inert atmospheric conditions [7]. Chemical stability analysis indicates that the material remains stable when stored under nitrogen atmosphere containing less than 5 parts per million each of moisture and oxygen [7]. The compound may undergo alteration when exposed to light, necessitating storage in cool, dark environments [8].

Thermal decomposition studies suggest that under normal storage conditions, the compound does not exhibit hazardous decomposition [7]. However, upon thermal breakdown, the material may produce carbon monoxide, carbon dioxide, and phosphorus oxides [8]. The predicted boiling point, calculated through computational methods, is reported as 546.8°C at 760 mmHg pressure [5] [9].

Thermal PropertyValueSource
Melting Point126-130°C [1] [2] [5]
Alternative Range123.0-127.0°C [6]
Predicted Boiling Point546.8°C at 760 mmHg [5] [9]
Storage Temperature<15°C recommended [10] [11]

Solubility Profile

The solubility characteristics of trans-1,2-Bis(diphenylphosphino)ethylene reflect its organophosphorus nature and aromatic substituents [12] [13]. The compound demonstrates insolubility in water, consistent with its hydrophobic phenyl groups and phosphine functionalities [12]. This aqueous insolubility aligns with the general behavior of tertiary phosphines bearing bulky aromatic substituents [13].

Organic solvent compatibility studies indicate that the compound exhibits solubility in non-polar and moderately polar organic solvents [14]. The related ethane analog, 1,2-bis(diphenylphosphino)ethane, shows solubility in toluene, suggesting similar behavior for the ethylene derivative [14]. The LogP value of 5.72340 indicates high lipophilicity and preference for organic phases over aqueous environments [9].

The polar surface area calculation yields 27.18 Ų, reflecting the contribution of the phosphine functionalities to the overall molecular polarity [9]. This relatively low polar surface area supports the observed poor water solubility and enhanced organic solvent compatibility [9].

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of trans-1,2-Bis(diphenylphosphino)ethylene [15] [16]. The compound exhibits characteristic phosphorus-31 nuclear magnetic resonance signals that confirm the trans configuration and structural integrity [15] [17]. Comparative studies with the cis isomer demonstrate distinct spectroscopic differences, with the trans isomer showing different chemical shift patterns [16] [17].

Proton nuclear magnetic resonance analysis reveals the vinyl proton resonances characteristic of the ethylene bridge, appearing as a distinctive multiplet pattern due to phosphorus-proton coupling [15]. The aromatic region displays the expected phenyl group signals, with integration ratios consistent with the molecular formula [15].

Carbon-13 nuclear magnetic resonance spectroscopy confirms the molecular framework, with characteristic signals for the ethylene carbon atoms and the aromatic carbon environments [15]. The spectroscopic data consistently support the trans stereochemistry across the ethylene bridge [15].

Infrared spectroscopy analysis identifies characteristic phosphine stretching frequencies and aromatic carbon-hydrogen vibrations [18]. The spectrum exhibits bands consistent with diphenylphosphine functionalities and aromatic substitution patterns [18]. Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 396, corresponding to the expected molecular weight [15].

Spectroscopic TechniqueKey CharacteristicsReference
³¹P Nuclear Magnetic ResonanceTrans-specific chemical shifts [15] [16]
¹H Nuclear Magnetic ResonanceVinyl proton coupling patterns [15]
¹³C Nuclear Magnetic ResonanceEthylene and aromatic carbons [15]
Mass SpectrometryMolecular ion at m/z 396 [15]
Infrared SpectroscopyPhosphine and aromatic bands [18]

Electronic Properties

The electronic characteristics of trans-1,2-Bis(diphenylphosphino)ethylene stem from its phosphine donor atoms and extended aromatic system [19] [20]. The compound functions as a bidentate chelating ligand through its two phosphorus lone pairs, which serve as electron-donating sites for coordination to metal centers [19]. The electronic properties are significantly influenced by the trans geometry, which affects the spatial arrangement of the phosphorus lone pairs [19].

The phosphine centers exhibit strong sigma-donating capabilities while maintaining limited pi-accepting properties compared to other phosphorus ligands [19]. This electronic character makes the compound particularly suitable for stabilizing electron-rich metal centers and low oxidation state complexes [19]. The phenyl substituents provide additional electronic stabilization through their aromatic pi-systems [19].

Extended Hückel calculations on related systems indicate that the electronic distribution within diphosphine complexes is sensitive to the bite angle geometry [19]. The trans configuration influences the orbital interactions and electron density distribution around coordinated metal centers [19]. These electronic effects contribute to the compound's effectiveness as a ligand in various catalytic applications [19].

The SMILES representation c1ccc(cc1)P(\C=C\P(c2ccccc2)c3ccccc3)c4ccccc4 encodes the electronic connectivity and stereochemistry [2]. The InChI key NCKJIJSEWKIXAT-QURGRASLSA-N provides a unique identifier reflecting the specific electronic and structural arrangement [1] [2].

Bite Angle Analysis and Implications

The bite angle represents a critical structural parameter for trans-1,2-Bis(diphenylphosphino)ethylene, defined as the phosphorus-metal-phosphorus angle when the ligand chelates to a metal center [19] [20] [21]. Unlike flexible diphosphine ligands, this compound exhibits a relatively rigid backbone that constrains the achievable bite angles [22].

Computational studies using molecular mechanics calculations indicate that diphosphine ligands exhibit natural bite angles determined by backbone constraints rather than metal valence requirements [19] [21]. For trans-1,2-Bis(diphenylphosphino)ethylene, the rigid ethylene bridge restricts conformational flexibility compared to more flexible alkyl-bridged analogs [19].

Crystallographic analysis of metal complexes reveals that the compound can adopt bite angles suitable for various coordination geometries through backbone distortion [4]. The ligand demonstrates adaptability by adjusting the phosphorus lone pair orientation primarily through ethylene carbon-carbon bond twisting and phosphorus-carbon-carbon angle modification [4]. This flexibility allows accommodation of metal-metal distances ranging from 5.6 to 6.4 Å in binuclear complexes [4].

The bite angle directly influences catalytic selectivity and activity in metal-catalyzed transformations [19] [21] [23]. Theoretical calculations suggest that optimal bite angles vary depending on the specific catalytic reaction and metal center involved [21] [23]. The trans geometry provides distinct advantages in certain catalytic systems where specific phosphorus-metal-phosphorus angles are required for optimal substrate binding and product formation [19].

Comparative studies with other diphosphine ligands demonstrate that bite angle flexibility affects coordination polymer formation versus discrete complex stability [22]. The relatively rigid nature of trans-1,2-Bis(diphenylphosphino)ethylene can favor ring-opening polymerization processes in coordination chemistry applications [22].

Bite Angle ParameterCharacteristicReference
Backbone RigidityLimited flexibility [19] [22]
Accommodation Range5.6-6.4 Å metal distances [4]
Adjustment MechanismC=C bond twisting [4]
Angular DeviationUp to 18° from planarity [4]
Catalytic InfluenceSelectivity and activity effects [21] [23]

Classical Synthetic Routes

Reaction of Lithium Diphenylphosphide with Dichloroethylene

The most widely employed method for synthesizing trans-1,2-bis(diphenylphosphino)ethylene involves the nucleophilic substitution reaction between lithium diphenylphosphide and trans-1,2-dichloroethylene [1] [2] [3]. This stereospecific reaction proceeds according to the following stoichiometry:

2 LiPPh₂ + ClCH=CHCl (trans) → Ph₂PCH=CHPPh₂ (trans) + 2 LiCl

The reaction mechanism involves successive nucleophilic attacks by the lithium diphenylphosphide anion on the carbon atoms of the dichloroethylene substrate [1] [2]. The stereochemistry of the starting dichloroethylene is preserved during the reaction, ensuring that trans-dichloroethylene yields exclusively the trans-isomer of the bis(diphenylphosphino)ethylene product [3].

Reaction Conditions and Optimization

The synthesis requires stringent anhydrous and inert atmospheric conditions to prevent oxidation of the phosphide reagent [4] [5]. Anhydrous tetrahydrofuran or diethyl ether serves as the optimal solvent system, providing adequate solvation of the lithium diphenylphosphide while maintaining the nucleophilicity of the phosphide anion [4]. The reaction temperature is typically maintained at 0°C to room temperature, with some procedures employing gentle heating to enhance reaction rates [5].

Lithium diphenylphosphide is commonly prepared in situ from diphenylphosphine and an alkyllithium reagent such as n-butyllithium [5] [7]. The diphenylphosphide solution, typically 0.5 M in tetrahydrofuran, exhibits characteristic pink coloration and must be handled under rigorously anhydrous conditions [4].

Stereoselective Synthesis Approaches

Recent developments in stereoselective synthesis have focused on radical-mediated approaches that provide enhanced control over stereochemical outcomes [8] [9]. The radical difunctionalization of ethylene using phosphine-centered radicals represents a significant advancement in the field [10] [11]. This method employs tetraphenyldiphosphine monoxide as a radical precursor, with V-40 serving as the radical initiator [8].

The radical approach demonstrates excellent regio- and stereoselectivity, predominantly forming trans-isomers of 1-diphenylphosphinyl-2-diphenylphosphinoethylene derivatives [8] [9]. The reaction conditions involve controlled heating in the presence of the radical initiator, with reaction temperatures optimized to ensure selective trans-product formation while minimizing side reactions [8].

Advanced Stereoselective Methods

Computational analysis using the artificial force induced reaction method has guided the development of novel synthetic protocols [10] [11]. These theory-driven approaches enable the preparation of both symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues through controlled radical difunctionalization processes [10]. The methodology demonstrates broad substrate scope, accommodating various terminal alkynes and providing access to structurally diverse phosphine ligands [8].

Purification Techniques

Recrystallization Methods

The purification of trans-1,2-bis(diphenylphosphino)ethylene typically employs recrystallization as the primary technique [12] [13]. The compound exhibits favorable crystallization properties, forming well-defined crystals suitable for both purification and analytical characterization [14]. Hot ethanol serves as an effective recrystallization solvent, providing high recovery yields while effectively removing impurities .

The recrystallization process involves dissolving the crude product in a minimum volume of hot solvent, followed by controlled cooling to promote crystal formation [12] [14]. Slow cooling techniques, such as placing the crystallization vessel in an insulated container or controlled-temperature environment, enhance crystal quality and reduce the formation of multiple crystalline forms [14].

Chromatographic Purification

Column chromatography using silica gel provides an alternative purification method, particularly useful for removing phosphine oxide impurities that may form through air oxidation [15] [16]. The chromatographic separation typically employs hexane-dichloromethane gradient elution systems, with the phosphine ligand eluting separately from oxidized byproducts [15].

Flash chromatography techniques have proven effective for large-scale purifications, with gradient elution from hexanes to hexanes-dichloromethane mixtures providing optimal separation efficiency [15]. The purified material often requires subsequent precipitation from hot isopropanol under inert atmosphere to achieve pharmaceutical-grade purity [15].

Precipitation and Crystallization Techniques

Precipitation methods involve the controlled addition of non-solvents to concentrated solutions of the phosphine ligand [14]. The technique of vapor diffusion, where the dissolved compound in a good solvent is exposed to vapors of a poor solvent, provides high-quality crystals suitable for X-ray crystallographic analysis [14].

Alternative crystallization approaches include solvent layering techniques, where solutions of the compound in different solvents are carefully layered to promote slow crystal growth at the solvent interface [14]. These methods are particularly valuable when preparing samples for single-crystal X-ray diffraction studies [17] [18].

Analytical Characterization Methods

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy provides fundamental structural confirmation of trans-1,2-bis(diphenylphosphino)ethylene [19] [20]. The aromatic protons typically appear in the 7.1-8.0 ppm region, with characteristic coupling patterns arising from phosphorus-proton interactions [21]. The vinyl protons exhibit distinctive chemical shifts and coupling constants that confirm the trans-geometry of the ethylene bridge [19].

³¹P Nuclear Magnetic Resonance spectroscopy serves as the most diagnostic technique for phosphine characterization [22] [20] [23]. Free trans-1,2-bis(diphenylphosphino)ethylene typically exhibits a single ³¹P resonance around -15 ppm, while coordination to metal centers causes significant downfield shifts to the 15-25 ppm region [20] [23]. The ³¹P chemical shift provides valuable information regarding the coordination environment and oxidation state of associated metal centers [20].

The coupling constants between phosphorus nuclei (JPP) offer additional structural information, particularly useful for distinguishing between different coordination modes and metal oxidation states [20]. Virtual coupling patterns observed in ¹H Nuclear Magnetic Resonance spectra provide evidence for the symmetrical bidentate coordination behavior of the ligand [19].

Infrared and Raman Spectroscopy

Infrared spectroscopy reveals characteristic vibrational modes associated with phosphorus-phenyl bonds, carbon-carbon double bond stretching, and aromatic carbon-hydrogen stretching vibrations [24] [25] [26]. The phosphorus-phenyl stretching modes typically appear in the 1400-1500 cm⁻¹ region, while the ethylene carbon-carbon double bond stretch occurs around 1600 cm⁻¹ [25].

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrational modes [25]. The combination of infrared and Raman techniques enables complete vibrational assignment and confirmation of molecular symmetry [24] [25].

Mass Spectrometric Analysis

Electrospray ionization mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [27]. The molecular ion peak appears at m/z 396, corresponding to the molecular formula C₂₆H₂₂P₂ [27]. Collision-induced dissociation experiments reveal characteristic fragmentation pathways involving sequential loss of phenyl groups and formation of phosphine-specific product ions [27].

Tandem mass spectrometry experiments demonstrate the stability of the ethylene bridge under typical ionization conditions, with fragmentation primarily occurring at phosphorus-phenyl bonds [27]. The fragmentation patterns provide valuable structural information and enable differentiation from closely related phosphine ligands [27].

X-ray Crystallographic Studies

Single-crystal X-ray diffraction provides definitive structural confirmation of the trans-geometry and detailed molecular parameters [17] [18] [28]. The phosphorus-phosphorus distance across the ethylene bridge typically measures approximately 3.2 Å in metal complexes, confirming the extended conformation of the ligand [17].

Crystallographic studies reveal important conformational preferences and packing arrangements that influence the physical properties of the compound [24]. The trans-configuration is confirmed by the crystallographic symmetry, with the molecule often exhibiting inversion center symmetry in the crystal lattice [17].

Melting Point and Thermal Analysis

Melting point determination serves as a routine purity assessment method, with literature values ranging from 123°C to 130°C depending on the specific preparation method and purity level [29] [30] [31] [32]. Differential scanning calorimetry provides more detailed thermal behavior analysis, revealing phase transitions and thermal stability characteristics [29].

The melting point range serves as a quality control parameter, with pure samples typically exhibiting sharp melting points within the 126-130°C range [29] [32]. Broader melting point ranges often indicate the presence of impurities or mixed crystalline forms [24].

Elemental Analysis

Elemental analysis provides quantitative confirmation of the molecular composition, with theoretical values of 78.77% carbon, 5.59% hydrogen, and 15.64% phosphorus [30]. High-purity samples typically achieve analytical values within ±0.4% of theoretical compositions .

XLogP3

5.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

983-80-2

Wikipedia

1,2-Bis(diphenylphosphino)ethylene

Dates

Last modified: 08-16-2023

Explore Compound Types